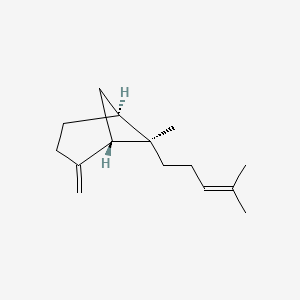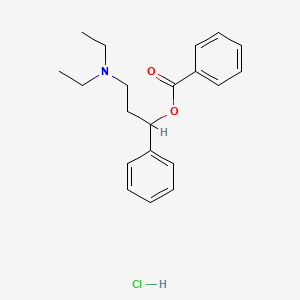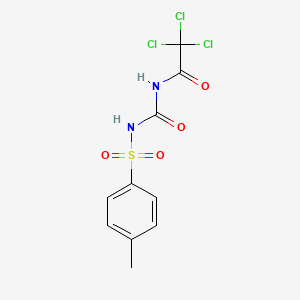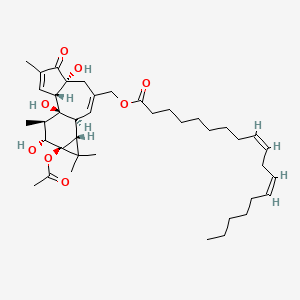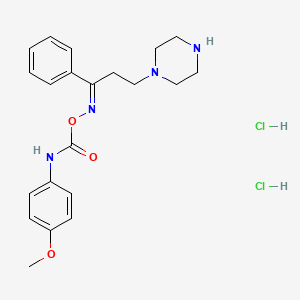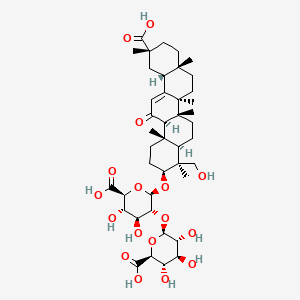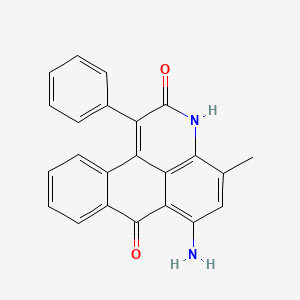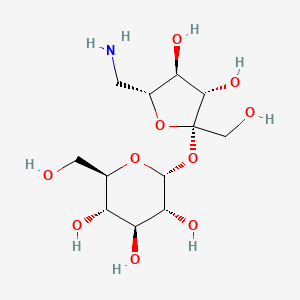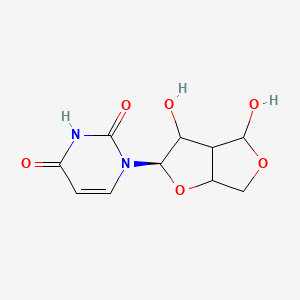
1-(3-Deoxy-3-C-formyl-beta-D-lyxo-pentofuranosyl)uracil-3',5'-O-Hemiacetal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Deoxy-3-C-formyl-beta-D-lyxo-pentofuranosyl)uracil-3’,5’-O-Hemiacetal is a nucleoside analogue with a unique structure that includes a formyl group at the 3’ position of the lyxo-pentofuranosyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Deoxy-3-C-formyl-beta-D-lyxo-pentofuranosyl)uracil-3’,5’-O-Hemiacetal typically involves the protection of the hydroxyl groups of the sugar moiety, followed by the introduction of the formyl group at the 3’ position. The uracil base is then attached to the sugar moiety through a glycosidic bond. The final step involves the deprotection of the hydroxyl groups to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the synthetic route described above, with optimization of reaction conditions to improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-Deoxy-3-C-formyl-beta-D-lyxo-pentofuranosyl)uracil-3’,5’-O-Hemiacetal can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The hydroxyl groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired derivative.
Major Products Formed
Oxidation: 1-(3-Deoxy-3-C-carboxyl-beta-D-lyxo-pentofuranosyl)uracil-3’,5’-O-Hemiacetal.
Reduction: 1-(3-Deoxy-3-C-hydroxymethyl-beta-D-lyxo-pentofuranosyl)uracil-3’,5’-O-Hemiacetal.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Deoxy-3-C-formyl-beta-D-lyxo-pentofuranosyl)uracil-3’,5’-O-Hemiacetal has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of modified nucleotides and nucleosides.
Biology: Studied for its potential role in the modification of nucleic acids and its effects on biological processes.
Medicine: Investigated for its potential as an antiviral or anticancer agent due to its ability to interfere with nucleic acid synthesis.
Mechanism of Action
The mechanism of action of 1-(3-Deoxy-3-C-formyl-beta-D-lyxo-pentofuranosyl)uracil-3’,5’-O-Hemiacetal involves its incorporation into nucleic acids, where it can interfere with normal nucleic acid synthesis and function. The formyl group at the 3’ position can form covalent bonds with nucleophilic sites in enzymes or other proteins, potentially inhibiting their activity .
Comparison with Similar Compounds
Similar Compounds
1-(3-Deoxy-3-C-allyl-beta-D-lyxo-pentofuranosyl)uracil: Similar structure but with an allyl group instead of a formyl group.
1-(3-Deoxy-3-C-hydroxymethyl-beta-D-lyxo-pentofuranosyl)uracil: Similar structure but with a hydroxymethyl group instead of a formyl group.
1-(3-Deoxy-3-C-carboxyl-beta-D-lyxo-pentofuranosyl)uracil: Similar structure but with a carboxyl group instead of a formyl group.
Uniqueness
1-(3-Deoxy-3-C-formyl-beta-D-lyxo-pentofuranosyl)uracil-3’,5’-O-Hemiacetal is unique due to the presence of the formyl group at the 3’ position, which can participate in various chemical reactions and potentially enhance its biological activity compared to similar compounds .
Properties
CAS No. |
130464-14-1 |
|---|---|
Molecular Formula |
C10H12N2O6 |
Molecular Weight |
256.21 g/mol |
IUPAC Name |
1-[(2R)-3,4-dihydroxy-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]furan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H12N2O6/c13-5-1-2-12(10(16)11-5)8-7(14)6-4(18-8)3-17-9(6)15/h1-2,4,6-9,14-15H,3H2,(H,11,13,16)/t4?,6?,7?,8-,9?/m1/s1 |
InChI Key |
JDLALIPYZHDYAP-DQYLMENISA-N |
Isomeric SMILES |
C1C2C(C([C@@H](O2)N3C=CC(=O)NC3=O)O)C(O1)O |
Canonical SMILES |
C1C2C(C(C(O2)N3C=CC(=O)NC3=O)O)C(O1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


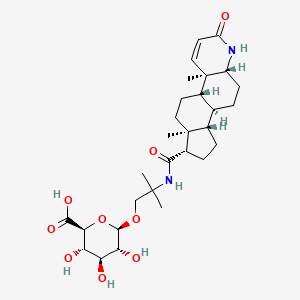
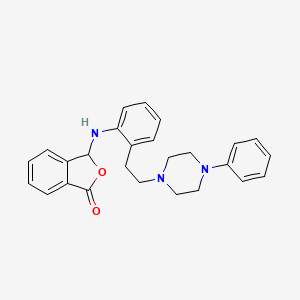
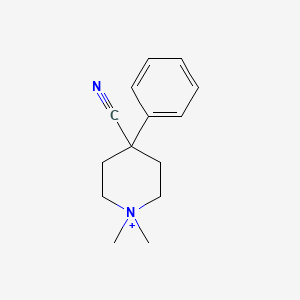
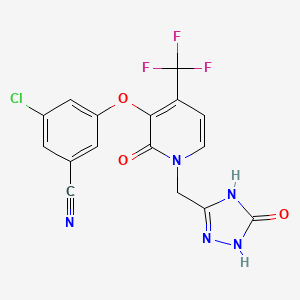
![(S)-N-(2-fluoropyridin-4-yl)-3-methyl-2-(5-methyl-2,4-dioxo-1,4-dihydropyrido[3,4-d]pyrimidin-3(2H)-yl)butanamide](/img/structure/B12784619.png)
